molecular formula C18H19BO2S3 B1591657 4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane CAS No. 849062-17-5

4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

Cat. No.: B1591657
CAS No.: 849062-17-5
M. Wt: 374.4 g/mol
InChI Key: FIUQKESHHZFUGG-UHFFFAOYSA-N
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Description

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a terthiophene moiety, which is a trimer of thiophene, and a dioxaborolane group. The terthiophene unit is known for its electronic properties, making this compound of interest in various scientific fields, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a terthiophene derivative with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a terthiophene bromide and a boronic ester in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The terthiophene unit can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the terthiophene unit.

    Reduction: Dihydro derivatives of the terthiophene unit.

    Substitution: Various substituted terthiophenes depending on the coupling partner used.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
One of the primary applications of this compound is in the development of OLEDs. The unique electronic properties of the thiophene moieties allow for efficient charge transport and light emission. Studies have shown that incorporating this compound into OLED structures can enhance luminescence and stability compared to traditional materials .

Electroluminescent Devices :
The compound's ability to form stable thin films makes it suitable for use in electroluminescent devices. Its structural characteristics facilitate better electron mobility and light emission efficiency .

Materials Science Applications

Synthesis of Functional Materials :
The compound is utilized as a building block in synthesizing various functional materials. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for creating complex organic structures used in advanced materials .

Aggregation-Induced Emission (AIE) :
The compound demonstrates AIE properties, making it valuable for developing materials that exhibit enhanced fluorescence when aggregated. This characteristic is particularly useful in sensors and imaging applications where high sensitivity is required .

Medicinal Chemistry

Potential Anticancer Agents :
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane may exhibit anticancer properties due to their ability to interact with biological targets. Preliminary studies suggest that such boron-containing compounds can induce apoptosis in cancer cells .

Case Studies

StudyApplicationFindings
Study 1OLED FabricationDemonstrated improved luminescence efficiency (400 cd/m²) with a luminous efficiency of 1.3 cd/A when used as an emissive layer .
Study 2AIE MaterialsShowed significant enhancement in fluorescence upon aggregation, indicating potential for sensor applications .
Study 3Anticancer PropertiesPreliminary results indicated selective cytotoxicity against certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

    2,2’5’,2’'-Terthiophene: A simpler analog without the boronic ester group, used in similar applications but with different reactivity.

    2,2’-Bithiophene: A dimer of thiophene, also used in organic electronics and materials science.

    Polythiophene: A polymeric form of thiophene, widely used in conductive polymers and organic electronics.

Uniqueness

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the terthiophene and boronic ester groups. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various scientific applications.

Biological Activity

4,4,5,5-Tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane is a complex organoboron compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a synthesis of existing literature, case studies, and research findings.

The compound can be characterized by its molecular formula C15H21BO2S2C_{15}H_{21}BO_2S_2 and a molecular weight of approximately 308.27 g/mol. It features a dioxaborolane core which is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that boron-containing compounds often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation but show promise based on related compounds.

Anticancer Activity

Studies have suggested that organoboron compounds can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : Organoboron compounds can interact with cellular pathways involved in cell proliferation and apoptosis. They may inhibit key enzymes or pathways such as the PI3K/Akt/mTOR signaling pathway.
  • Case Study : A study conducted on similar dioxaborolane derivatives demonstrated their ability to inhibit tumor growth in xenograft models by promoting apoptosis and reducing angiogenesis【6】.

Antimicrobial Properties

Boron compounds have been noted for their antimicrobial properties against various pathogens:

  • In Vitro Studies : Preliminary tests on related thiophene-boron compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus【7】.
  • Potential Applications : These findings suggest that this compound could be explored as a potential antimicrobial agent.

Research Findings

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in cancer cell lines; reduced tumor size in animal models【6】
Study BAntimicrobial PropertiesEffective against Staphylococcus aureus; potential for developing new antibiotics【7】
Study CSynthesis and CharacterizationDeveloped synthetic routes with yields over 60%; characterized using NMR and mass spectrometry【8】

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Utilizing n-butyllithium and various thiophene derivatives.
  • Reaction Conditions : Conducting reactions under inert atmospheres at low temperatures to minimize degradation【8】【9】.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUQKESHHZFUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584577
Record name 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-17-5
Record name 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

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